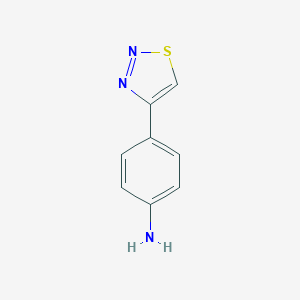

4-(1,2,3-Thiadiazol-4-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(thiadiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRVSMARQRMSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372296 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121180-51-6 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on 4-(1,2,3-Thiadiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 4-(1,2,3-Thiadiazol-4-yl)aniline. While specific experimental data on its biological activity and signaling pathways are not extensively available in the public domain, this guide compiles the foundational chemical information crucial for researchers and professionals in drug development.

Core Chemical Properties

This compound, also known as 4-(4-Aminophenyl)-1,2,3-thiadiazole, is a heterocyclic compound with the chemical formula C₈H₇N₃S.[1][2][3][4] Its molecular weight is 177.23 g/mol .[1][2][3][4]

Table 1: Summary of Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N₃S | [1][2][3][4] |

| Molecular Weight | 177.23 g/mol | [1][2][3][4] |

| CAS Number | 121180-51-6 | [1][2][3][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis Protocols

The synthesis of 1,2,3-thiadiazoles is classically achieved through the Hurd-Mori synthesis.[5] This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).[6] While a specific protocol for this compound is not detailed in the available literature, a general methodology based on the Hurd-Mori synthesis can be proposed.

A plausible synthetic route would start from a substituted acetophenone, which is first converted to its hydrazone derivative. This intermediate is then reacted with thionyl chloride to yield the 1,2,3-thiadiazole ring. For the synthesis of this compound, the starting material would likely be an amino-substituted acetophenone derivative.

General Experimental Workflow for Hurd-Mori Synthesis:

References

Synthesis of 4-(4-Aminophenyl)-1,2,3-thiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-aminophenyl)-1,2,3-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with the protection of the amino group of 4-aminoacetophenone, followed by the formation of a semicarbazone intermediate, and subsequent cyclization via the Hurd-Mori reaction to form the thiadiazole ring, and concluding with deprotection to yield the final product. This guide details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of 4-(4-aminophenyl)-1,2,3-thiadiazole is not directly achieved due to the reactive nature of the primary amino group, which can interfere with the reagents used in the thiadiazole ring formation. Therefore, a protecting group strategy is employed. The amino group of the starting material, 4-aminoacetophenone, is first protected as an acetamide. The acetylated compound then undergoes a series of reactions to construct the 1,2,3-thiadiazole ring. Finally, the acetyl protecting group is removed to yield the target compound.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 4-(4-Aminophenyl)-1,2,3-thiadiazole.

Experimental Protocols

Step 1: Acetylation of 4-Aminoacetophenone

This step protects the reactive amino group of 4-aminoacetophenone as an acetamide to prevent side reactions in subsequent steps.

Methodology:

-

In a round-bottom flask, dissolve 4-aminoacetophenone in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Add an equimolar amount of acetic anhydride to the solution.

-

The reaction mixture can be stirred at room temperature or gently heated to ensure the completion of the reaction.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

The solid N-(4-acetylphenyl)acetamide is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of 4-Acetylaminoacetophenone Semicarbazone

The acetylated ketone is converted to its semicarbazone, which is the direct precursor for the Hurd-Mori cyclization.

Methodology:

-

Prepare a solution of semicarbazide hydrochloride and a base, such as sodium acetate, in aqueous ethanol.

-

Add a solution of N-(4-acetylphenyl)acetamide in ethanol to the semicarbazide solution.

-

The mixture is refluxed for 1-2 hours. The reaction progress can be monitored by TLC.

-

Upon cooling, the 4-acetylaminoacetophenone semicarbazone precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried.

Step 3: Hurd-Mori Cyclization to form 4-(4-Acetylaminophenyl)-1,2,3-thiadiazole

This is the key step where the 1,2,3-thiadiazole ring is formed through the reaction of the semicarbazone with thionyl chloride.

Methodology:

-

Caution: Thionyl chloride is a corrosive and hazardous chemical. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a round-bottom flask, suspend the dried 4-acetylaminoacetophenone semicarbazone in an anhydrous solvent like dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add an excess of thionyl chloride dropwise to the cooled and stirred suspension. The temperature should be maintained below 10 °C during the addition as the reaction is exothermic.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to obtain the crude 4-(4-acetylaminophenyl)-1,2,3-thiadiazole.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 4: Deprotection to Yield 4-(4-Aminophenyl)-1,2,3-thiadiazole

The final step involves the removal of the acetyl protecting group to yield the target primary amine.

Methodology:

-

The protected thiadiazole, 4-(4-acetylaminophenyl)-1,2,3-thiadiazole, is dissolved in an aqueous acidic solution, such as hydrochloric acid.

-

The solution is heated to reflux for several hours to facilitate the hydrolysis of the amide.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the free amine.

-

The solid product, 4-(4-aminophenyl)-1,2,3-thiadiazole, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 4-(4-aminophenyl)-1,2,3-thiadiazole and its intermediates. The yields are based on typical values for analogous reactions and may vary depending on the specific reaction conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| N-(4-acetylphenyl)acetamide | C₁₀H₁₁NO₂ | 177.20 | >90 | 168-171 |

| 4-Acetylaminoacetophenone Semicarbazone | C₁₁H₁₄N₄O₂ | 234.26 | 80-90 | Not Reported |

| 4-(4-Acetylaminophenyl)-1,2,3-thiadiazole | C₁₀H₉N₃OS | 219.27 | 70-85 | Not Reported |

| 4-(4-Aminophenyl)-1,2,3-thiadiazole | C₈H₇N₃S | 177.23 | >85 (for deprotection) | Not Reported |

Visualization of the Synthetic Pathway

The following diagram illustrates the chemical transformations involved in the synthesis of 4-(4-aminophenyl)-1,2,3-thiadiazole.

Caption: Reaction scheme for the synthesis of 4-(4-Aminophenyl)-1,2,3-thiadiazole.

Biological Significance and Potential Applications

Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various substituted thiadiazoles have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The 1,2,3-thiadiazole scaffold, in particular, is a key structural motif in several biologically active molecules.

The introduction of an aminophenyl group at the 4-position of the 1,2,3-thiadiazole ring may modulate its biological activity and pharmacokinetic properties. The primary amino group can serve as a handle for further derivatization to explore structure-activity relationships (SAR) and develop novel drug candidates. While specific signaling pathways for 4-(4-aminophenyl)-1,2,3-thiadiazole have not been elucidated, its structural similarity to other bioactive thiadiazoles suggests potential interactions with various biological targets. Further research is warranted to explore the pharmacological profile of this compound and its potential as a lead structure in drug discovery programs.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis protocols described should only be carried out by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.

Spectroscopic and Synthetic Profile of 4-(1,2,3-Thiadiazol-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 4-(1,2,3-Thiadiazol-4-yl)aniline. Due to the limited availability of published experimental data for this specific molecule, this document presents a synthesized but chemically reasonable set of spectroscopic data based on analogous compounds and established principles of chemical analysis. Detailed experimental protocols for the synthesis and spectroscopic characterization are provided to guide researchers in their own investigations of this and similar chemical entities. Furthermore, this guide explores the potential biological relevance of thiadiazole derivatives by illustrating a hypothetical signaling pathway that such a compound might modulate, given the known propensity of this class of molecules to act as kinase inhibitors.

Introduction

Thiadiazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. These compounds are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. A notable area of investigation for thiadiazole-containing molecules is their potential as kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases such as cancer.[1][2][3][4] This guide focuses on the specific derivative, this compound, providing a foundational set of data and protocols to facilitate further research and development.

Spectroscopic Data

The following tables summarize the plausible spectroscopic data for this compound. This data has been extrapolated from known spectra of structurally related compounds, such as 4-phenyl-1,2,3-thiadiazole and various aniline derivatives.

¹H NMR Data

Table 1: Plausible ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.35 | s | 1H | H-5 (thiadiazole) |

| 7.70 | d, J = 8.5 Hz | 2H | Ar-H (ortho to thiadiazole) |

| 6.70 | d, J = 8.5 Hz | 2H | Ar-H (ortho to NH₂) |

| 5.80 | s (br) | 2H | -NH₂ |

¹³C NMR Data

Table 2: Plausible ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | C-4 (thiadiazole) |

| 150.0 | C-NH₂ (aromatic) |

| 135.0 | C-5 (thiadiazole) |

| 129.0 | CH (aromatic, ortho to thiadiazole) |

| 122.0 | C-C (aromatic, ipso to thiadiazole) |

| 114.0 | CH (aromatic, ortho to NH₂) |

Mass Spectrometry Data

Table 3: Plausible Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 177 | 100 | [M]⁺ |

| 149 | 30 | [M - N₂]⁺ |

| 121 | 45 | [M - N₂ - CS]⁺ |

| 92 | 60 | [C₆H₆N]⁺ |

Infrared (IR) Spectroscopy Data

Table 4: Plausible IR Spectroscopy Data for this compound (ATR-FTIR)

| Wavenumber (cm⁻¹) | Description |

| 3450-3300 | N-H stretching (amine) |

| 3100-3000 | C-H stretching (aromatic) |

| 1620 | N-H scissoring (amine) |

| 1600, 1500 | C=C stretching (aromatic) |

| 1450 | C=N stretching (thiadiazole) |

| 830 | C-H out-of-plane bending (para-disubstituted) |

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis via Hurd-Mori Reaction

The Hurd-Mori reaction provides a reliable method for the synthesis of 1,2,3-thiadiazoles from hydrazones.[5][6] The proposed synthesis of this compound starts from the commercially available 4-aminoacetophenone.

Step 1: Synthesis of 4-aminoacetophenone semicarbazone

-

In a round-bottom flask, dissolve 10 mmol of semicarbazide hydrochloride and 20 mmol of sodium acetate in 10 mL of water.

-

Add a solution of 10 mmol of 4-aminoacetophenone in 10 mL of ethanol to the flask.

-

Reflux the mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the semicarbazone.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Suspend 10 mmol of the 4-aminoacetophenone semicarbazone from Step 1 in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the suspension in an ice bath.

-

Slowly add 19 mmol of thionyl chloride dropwise to the cooled suspension with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton spectrum on a 400 or 500 MHz NMR spectrometer. Report chemical shifts in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR Spectroscopy: Acquire the carbon spectrum on the same instrument. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

3.2.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source. Acquire the mass spectrum over a suitable m/z range.

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal prior to sample analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a target compound.

Hypothetical Signaling Pathway

Given that many thiadiazole derivatives have been investigated as kinase inhibitors, the following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a compound such as this compound, acting as a novel kinase inhibitor.

Conclusion

This technical guide provides a foundational resource for researchers interested in this compound. While the spectroscopic data presented is plausible and based on sound chemical principles, it should be considered illustrative until experimentally verified. The detailed synthetic and analytical protocols offer a clear path for the preparation and characterization of this and related compounds. The exploration of a potential role as a kinase inhibitor highlights a promising avenue for future biological evaluation of this novel chemical entity. It is hoped that this guide will stimulate further investigation into the properties and potential applications of this compound in the field of drug discovery and development.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

The Hurd-Mori Synthesis: A Comprehensive Technical Guide to 1,2,3-Thiadiazoles

The synthesis of 1,2,3-thiadiazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, is often achieved through the robust and classical Hurd-Mori reaction. This guide provides an in-depth exploration of this synthetic route, tailored for researchers, scientists, and professionals in drug development. It covers the core reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its application in the laboratory.

Introduction to the Hurd-Mori Synthesis

The Hurd-Mori synthesis is a name reaction in organic chemistry that facilitates the formation of 1,2,3-thiadiazoles from hydrazone derivatives.[1] The reaction typically involves the cyclization of an α-methylene ketone hydrazone with thionyl chloride (SOCl₂).[2] This method has proven to be a versatile and efficient route for the preparation of a wide array of substituted 1,2,3-thiadiazoles. These compounds are of particular interest due to their diverse biological activities, including antibacterial, antiviral, anticancer, and herbicidal properties.[3][4]

Reaction Mechanism and Key Principles

The generally accepted mechanism for the Hurd-Mori reaction commences with an electrophilic attack of thionyl chloride on the nitrogen atom of the hydrazone.[2] This is followed by an intramolecular cyclization, which, after the elimination of hydrogen chloride and other byproducts, yields the stable aromatic 1,2,3-thiadiazole ring.[5] The presence of an α-methylene group on the hydrazone precursor is a critical requirement for the reaction to proceed.[6]

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-(1,2,3-Thiadiazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 4-(1,2,3-Thiadiazol-4-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of thiadiazole derivatives. The information compiled herein is based on a thorough review of available scientific literature and chemical databases. While specific experimental data on this particular compound is limited, this guide outlines established synthetic methodologies for related compounds and discusses the known biological activities of the broader 1,2,3-thiadiazole class, providing a foundation for future research and development.

Chemical Identity and Properties

IUPAC Name: this compound

This nomenclature is the preferred and systematically generated name for the chemical structure.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 121180-51-6 |

| Molecular Formula | C₈H₇N₃S |

| Molecular Weight | 177.23 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C2=CSN=N2)N |

| InChI Key | QDRVSMARQRMSOU-UHFFFAOYSA-N |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Synthesis Methodology

Proposed Synthetic Pathway via Hurd-Mori Reaction

A plausible synthetic route to obtain this compound would start from a readily available precursor, such as a protected 4-aminoacetophenone. The protection of the aniline functional group is crucial to prevent unwanted side reactions with thionyl chloride.

dot

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the Hurd-Mori synthesis for related compounds. Optimization would be required for the specific synthesis of this compound.

Step 1: Protection of the Amino Group

-

To a solution of 4-aminoacetophenone in a suitable solvent (e.g., acetic acid), add acetic anhydride.

-

Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product, N-(4-acetylphenyl)acetamide.

-

Filter, wash with water, and dry the solid product.

Step 2: Formation of the Hydrazone

-

Dissolve the protected acetophenone from Step 1 in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to induce crystallization of the hydrazone.

-

Filter and dry the product.

Step 3: Hurd-Mori Cyclization

-

Suspend the hydrazone from Step 2 in a suitable solvent (e.g., dichloromethane or toluene).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the protected thiadiazole.

Step 4: Deprotection

-

Dissolve the protected thiadiazole from Step 3 in a mixture of ethanol and hydrochloric acid.

-

Reflux the solution for several hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the final product, this compound.

-

Filter, wash with water, and purify by recrystallization or column chromatography.

Potential Biological Activities and Drug Development Applications

While specific biological data for this compound is not available in the reviewed literature, the 1,2,3-thiadiazole scaffold is a known pharmacophore present in compounds with a range of biological activities.

Anticancer Potential

Numerous studies have reported the anticancer activity of various 1,2,3-thiadiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives (Illustrative Examples)

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| D-ring fused 1,2,3-thiadiazole DHEA derivatives | T47D (breast cancer) | 0.042 - 0.058 | [4] |

| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa (cervical cancer) | 0.70 | [5] |

| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | U2OS (osteosarcoma) | 0.69 | [5] |

The mechanism of action for the anticancer effects of thiadiazole derivatives is varied and can involve the inhibition of key enzymes in cancer progression, such as heat shock protein 90 (Hsp90).[5]

Antimicrobial Potential

Thiadiazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Thiadiazole Derivatives (Illustrative Examples)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Polysubstituted pyrroles containing 4-(1,3,4-thiadiazol-2-yl) | Klebsiella pneumoniae | 31.25 | [6] |

| Thiazole substituted 1,3,4-oxadiazole derivatives | Various bacteria and fungi | Good activity | [7] |

The exact mechanism of antimicrobial action is often compound-specific but can involve the disruption of essential cellular processes in the microorganisms.

Signaling Pathway Involvement (Hypothetical)

Given the known anticancer activities of related thiadiazole compounds, it is plausible that this compound could interact with signaling pathways crucial for cancer cell proliferation and survival. One such pathway that has been implicated for other heterocyclic compounds is the MEK/ERK pathway.

dot

Caption: Hypothetical inhibition of the MEK/ERK signaling pathway.

This diagram illustrates a potential mechanism where this compound could inhibit the MEK protein, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. This remains a hypothesis pending experimental validation.

Future Directions

The information presented in this guide highlights the potential of this compound as a lead compound for drug discovery. To further elucidate its therapeutic potential, the following research is recommended:

-

Development of a robust and scalable synthesis protocol.

-

In vitro screening against a panel of cancer cell lines to determine its cytotoxic activity and obtain quantitative data (IC₅₀ values).

-

In vitro screening against a panel of pathogenic bacteria and fungi to determine its antimicrobial activity and obtain quantitative data (MIC values).

-

Mechanism of action studies to identify the specific molecular targets and signaling pathways affected by the compound.

-

In vivo studies in animal models to evaluate its efficacy and safety.

Conclusion

This compound belongs to a class of heterocyclic compounds with demonstrated biological activities. While specific experimental data for this compound is currently lacking, the established synthetic routes and the known anticancer and antimicrobial potential of the 1,2,3-thiadiazole scaffold provide a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers and drug development professionals to initiate and guide future studies on this promising molecule.

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Thiadiazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its four isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—each possess a unique arrangement of heteroatoms, bestowing distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of these isomers, their synthesis, reactivity, and spectroscopic signatures. It is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies and comparative data to facilitate the rational design of novel thiadiazole-based compounds.

Physical and Chemical Properties of Thiadiazole Isomers

The physical and chemical properties of the thiadiazole isomers are pivotal to their behavior in biological systems and their utility as synthetic building blocks. These properties are summarized in the tables below.

Physical Properties

A comparative summary of the key physical properties of the four parent thiadiazole isomers is presented in Table 1. It is important to note that while data for some isomers are readily available, values for the unsubstituted 1,2,4- and 1,3,4-thiadiazoles are less commonly reported.

Table 1: Physical Properties of Unsubstituted Thiadiazole Isomers

| Property | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,2,5-Thiadiazole | 1,3,4-Thiadiazole |

| Molecular Formula | C₂H₂N₂S | C₂H₂N₂S | C₂H₂N₂S | C₂H₂N₂S |

| Molecular Weight | 86.12 g/mol | 86.12 g/mol | 86.12 g/mol | 86.12 g/mol |

| Melting Point (°C) | - | -34[1] | -50.1[2][3] | 42-43 |

| Boiling Point (°C) | 157[3] | 121[1] | 94[2][3] | - |

| Density (g/mL) | - | - | 1.268[2][3] | - |

| Aqueous Solubility | Soluble[3] | Data not readily available | Soluble[2][3] | Data not readily available |

| pKa | Data not readily available | Data not readily available | -4.90[2][3] | Weak base[2] |

| Dipole Moment (D) | - | - | 1.56[2][3] | 3.25[2] |

Chemical Reactivity and Stability

The reactivity of the thiadiazole ring is dictated by the positions of the nitrogen and sulfur atoms, which influence the electron density distribution.

-

1,2,3-Thiadiazole: This isomer is thermally stable.[3] The carbon atoms C4 and C5 are electron-deficient, making them resistant to electrophilic attack but susceptible to nucleophilic substitution, with C5 being the preferential site.[3]

-

1,2,4-Thiadiazole: Generally stable due to its aromatic nature, it can react with acids, alkalis, oxidizing, and reducing agents.[4] The 5-position is the most reactive site for nucleophilic substitution.[4] Electrophilic reactions are limited.[4]

-

1,2,5-Thiadiazole: Possesses high aromaticity and stability.[3] The ring is susceptible to photodegradation.[3] N-alkylation is not facile due to low electron density on the nitrogen atoms.[3]

-

1,3,4-Thiadiazole: This isomer is a weak base and is stable in aqueous acidic medium but undergoes ring cleavage in basic conditions.[2] The carbon atoms at the 2- and 5-positions are electron-deficient and thus inert toward electrophilic substitution but reactive toward nucleophilic attack.[2] The nitrogen atoms are preferential sites for electrophilic attack.[2]

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of thiadiazole isomers and their derivatives.

Table 2: Spectroscopic Data of Unsubstituted Thiadiazole Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec. (m/z) |

| 1,2,3-Thiadiazole | H-4: ~8.5-9.0 (s), H-5: ~8.58 (s) for 4-phenyl derivative[1] | C-4 & C-5: Data for parent not readily available. For 4-phenyl derivative: C-4: 155.0, C-5: 127.0[1] | C-H, C=N, C-N, C-S[1] | M⁺ at 162 for 4-phenyl derivative, with a characteristic loss of N₂ (m/z 134)[1] |

| 1,2,4-Thiadiazole | C3-H: ~8.66, C5-H: ~9.9 (for phenyl-substituted derivatives)[1] | C3: ~148–188, C5: ~161–201 (for various derivatives)[1] | Data not readily available for parent | Fragmentation involves ring cleavage[5] |

| 1,2,5-Thiadiazole | 8.61[6] | 151.6[6] | Data not readily available for parent | Data not readily available for parent |

| 1,3,4-Thiadiazole | 9.12[2] | 153.1[2] | N-H, C-H, C=N, C-N, C-S (for derivatives) | Fragmentation of derivatives involves loss of acetyl moieties and degradation of the thiadiazole ring[7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of thiadiazole isomers are crucial for reproducible research.

Synthesis of Thiadiazole Isomers

Various synthetic routes have been developed for each isomer, often tailored to introduce specific substituents.

-

1,2,3-Thiadiazole (Hurd-Mori Synthesis): A widely used method involves the cyclization of hydrazones with thionyl chloride.

-

Formation of Hydrazone: React a ketone with an active α-methylene group with semicarbazide hydrochloride in a suitable solvent like ethanol, in the presence of a base such as sodium acetate. The reaction is typically refluxed for several hours.

-

Cyclization: Suspend the resulting semicarbazone in a solvent like dichloromethane (DCM) and cool in an ice bath. Add thionyl chloride dropwise and then stir the reaction at room temperature.

-

Workup and Purification: Quench the reaction with ice water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

-

-

1,2,4-Thiadiazole: Common methods include the oxidative dimerization of thioamides or the cyclization of amidinithioureas.

-

Oxidative Dimerization of Thioamides: Treat a primary thioamide with an oxidizing agent such as ceric ammonium nitrate (CAN) in a solvent like acetonitrile at room temperature.

-

Workup and Purification: After the reaction is complete, the product can be isolated by extraction and purified by recrystallization or column chromatography.

-

-

1,2,5-Thiadiazole: A common approach is the reaction of a 1,2-diamine with a sulfur source.

-

Reaction: React ethylenediamine with sulfur monochloride, sulfur dichloride, or sulfur dioxide.[3]

-

Purification: The product is typically purified by distillation.

-

-

1,3,4-Thiadiazole: A prevalent synthesis involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

-

Reaction: Heat a mixture of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.

-

Workup and Purification: After cooling, the reaction mixture is poured into ice water and neutralized. The precipitated product is filtered, washed, and can be recrystallized.[2]

-

Determination of Physical Properties

-

Melting and Boiling Point: Determined using standard laboratory apparatus such as a melting point apparatus or by distillation for boiling point determination.

-

Aqueous Solubility (Shake-Flask Method):

-

Add an excess amount of the thiadiazole isomer to a known volume of water in a flask.

-

Shake the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the solution to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the aqueous phase using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

-

-

pKa Determination (Potentiometric Titration):

-

Dissolve a known amount of the thiadiazole isomer in a suitable solvent (e.g., water or a water/organic co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid or base.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified thiadiazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (for liquids): Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl).

-

Sample Preparation (for solids - KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the thiadiazole isomer in a UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.

-

Acquisition: Record the absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC inlet for EI).

-

Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.

-

Signaling Pathways and Biological Activity

Thiadiazole derivatives have garnered significant attention for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The 1,3,4-thiadiazole ring, in particular, is a privileged scaffold in drug design. One notable example is Acetazolamide , a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[8]

The mechanism of action of acetazolamide involves the inhibition of carbonic anhydrase, an enzyme crucial for the reversible hydration of carbon dioxide. This inhibition disrupts pH balance and fluid secretion in various tissues.

Caption: Mechanism of action of Acetazolamide.

Conclusion

The thiadiazole isomers represent a class of heterocyclic compounds with immense potential in drug discovery and materials science. Their distinct physical, chemical, and spectroscopic properties, arising from the unique arrangement of their constituent heteroatoms, offer a rich landscape for chemical modification and optimization. This guide has provided a comprehensive overview of these properties, along with detailed experimental protocols for their synthesis and characterization. A deeper understanding of the structure-property relationships within this fascinating family of molecules will undoubtedly continue to fuel the development of novel and effective therapeutic agents and functional materials.

References

- 1. Synthesis of the 1,2,4-Thiadiazole Alkaloid Polyaurine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 8. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thermochemical properties of thiadiazole compounds

An In-depth Technical Guide to the Thermochemical Properties of Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of thiadiazole compounds, a critical class of five-membered heterocycles. Due to their wide-ranging pharmacological activities, understanding the energetic properties of these compounds is paramount for their application in medicinal chemistry and drug development.[1][2] This document details their thermodynamic data, the experimental and computational methods used for their characterization, and their relevance in biological pathways.

Introduction to Thiadiazoles

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. They exist as four primary regioisomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[3] These scaffolds are of significant interest in drug design as they can influence the physicochemical properties, biological activity, and pharmacokinetic profiles of molecules.[4] The 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers and their derivatives are the most extensively studied and have shown a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][5]

Thermochemical Data of Thiadiazole Isomers

The determination of structural and energetic properties allows for the establishment of energy-structural correlations, which are vital for predicting the thermochemical properties of related compounds.[3] Thermodynamic functions for 1,3,4-thiadiazole and 1,2,5-thiadiazole have been calculated using the harmonic oscillator-rigid rotor approximation based on spectroscopic and molecular data.[6][7]

Table 1: Calculated Thermodynamic Functions of Thiadiazole Isomers at 298.15 K

| Compound | Enthalpy Function (H-E₀)/T (cal/mol·K) | Free Energy Function -(G-E₀)/T (cal/mol·K) | Entropy S° (cal/mol·K) | Heat Capacity Cₚ° (cal/mol·K) | Reference |

| 1,3,4-Thiadiazole | 12.30 | 53.05 | 65.35 | 15.02 | [6][7] |

| 1,2,5-Thiadiazole | 12.02 | 52.54 | 64.56 | 14.43 | [6][7] |

Note: 1 cal = 4.184 J. Data for 1,2,3-thiadiazole and 1,2,4-thiadiazole isomers are less commonly reported in comprehensive thermodynamic tables.

Methodologies for Determining Thermochemical Properties

The reliable determination of thermochemical data is achieved through a combination of experimental techniques and computational calculations.[8][9]

Experimental Protocols

A. Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of formation in the solid state (ΔfHₘ°(s)).

-

Principle: A sample is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion reaction is measured by observing the temperature change in the surrounding water bath.

-

Methodology:

-

A pellet of the thiadiazole compound of known mass is placed in a crucible inside the combustion bomb.

-

The bomb is sealed, purged of air, and filled with pure oxygen to a pressure of approximately 3 MPa.

-

The bomb is submerged in a precisely measured quantity of water in a calorimeter.

-

The sample is ignited electrically, and the subsequent temperature rise of the water is recorded with high precision.

-

The energy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.

-

The standard molar enthalpy of combustion is then determined, which allows for the calculation of the standard molar enthalpy of formation.[8]

-

B. Calvet Microcalorimetry

This method is employed to measure the standard molar enthalpy of sublimation (ΔsubHₘ°), which is crucial for deriving gas-phase enthalpies of formation.

-

Principle: The Calvet microcalorimeter measures the heat flow associated with the sublimation of a solid sample under high vacuum at a constant temperature.

-

Methodology:

-

A small amount of the sample is placed in an effusion cell, which is then introduced into the calorimeter.

-

The system is evacuated to a high vacuum.

-

The sample is heated to a specific temperature (e.g., 298.15 K), causing it to sublime.

-

The heat absorbed during this endothermic process is detected by the calorimeter's heat flux sensors.

-

The standard molar enthalpy of sublimation is derived from the measured heat flow and the mass of the sublimed sample, which is determined by weighing the effusion cell before and after the experiment.[8]

-

Below is a generalized workflow for the experimental determination of gas-phase enthalpy of formation.

Computational Approaches

High-level quantum chemical calculations are frequently used to estimate thermochemical properties, providing a valuable complement to experimental data.[8][10]

-

Density Functional Theory (DFT): Methods like B3LYP are used to optimize molecular geometries and calculate vibrational frequencies, which are essential for determining thermal corrections to enthalpy.[11]

-

Ab Initio Methods: High-accuracy composite methods such as Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) are employed to calculate gas-phase enthalpies of formation with high precision, often rivaling experimental accuracy.[10][11][12] These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects.

Role of Thiadiazoles in Drug Development and Signaling Pathways

Thiadiazole derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[13] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Inhibition of the Akt Signaling Pathway

The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a hallmark of many cancers. Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of this pathway.[14] By inhibiting Akt, these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby exerting their anticancer effects.[14]

Common Synthesis Workflow for Thiadiazole Derivatives

The synthesis of the thiadiazole core often involves cyclization reactions. A common and efficient method for producing 2-amino-1,3,4-thiadiazole derivatives is the acid-catalyzed cyclization of an appropriate carboxylic acid and thiosemicarbazide.[15]

Conclusion

Thiadiazole compounds possess a rich chemistry that makes them invaluable in drug discovery and materials science. This guide has summarized the key thermochemical properties of the primary thiadiazole isomers, detailed the state-of-the-art experimental and computational methodologies used to determine these properties, and illustrated their functional role in modulating critical biological pathways. A thorough understanding of the thermodynamics of these heterocycles is essential for the rational design of new, more effective therapeutic agents and advanced materials.

References

- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. isres.org [isres.org]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Thermodynamic Functions of Thiadiazoles [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Thermochemistry of Heterocycles and Their Aromaticity: A Study of Nitrogen, Oxygen, and Sulfur Derivatives… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of the 1,2,3-thiadiazole core, a significant heterocyclic scaffold in medicinal and agricultural chemistry. From its initial synthesis in the late 19th century to the establishment of versatile synthetic methodologies, this document chronicles the key scientific contributions that have shaped our understanding of this important molecule. Detailed experimental protocols for the foundational synthetic routes, a comprehensive summary of its physicochemical properties, and a visual representation of its synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1] Its unique structural features and diverse reactivity have established it as a privileged scaffold in the design of novel therapeutic agents and agrochemicals. This guide delves into the historical narrative of its discovery and the evolution of its synthesis, providing a technical foundation for contemporary research and development.

A Historical Timeline of Discovery

The journey of the 1,2,3-thiadiazole began in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry.[2]

-

1896: The Pechmann & Nold Synthesis - The Genesis The first documented synthesis of a 1,2,3-thiadiazole derivative is attributed to Hans von Pechmann and his student Nold.[3] Their pioneering work involved the reaction of diazomethane with phenyl isothiocyanate, laying the groundwork for future investigations into this novel heterocyclic system. Von Pechmann, a prominent German chemist, was also renowned for his discovery of diazomethane in 1894.

-

Early 20th Century: The Wolff Synthesis In the early 1900s, German chemist Ludwig Wolff developed a method for the synthesis of 1,2,3-thiadiazoles from α-diazo ketones.[3][4] This reaction, which involves the treatment of an α-diazo ketone with a thionating agent, provided an alternative route to this heterocyclic core.[3] The Wolff rearrangement, a reaction in which an α-diazocarbonyl compound converts to a ketene, is a related key transformation discovered by Wolff in 1902.[5]

-

1955: The Hurd-Mori Synthesis - A Paradigm Shift A significant breakthrough in 1,2,3-thiadiazole synthesis came in 1955 with the work of Charles D. Hurd and Raymond I. Mori.[6] They developed a versatile and widely applicable method involving the cyclization of α-methylene hydrazones with thionyl chloride.[3][6] This reaction, now known as the Hurd-Mori synthesis, remains one of the most common and efficient methods for preparing a wide range of 1,2,3-thiadiazole derivatives.[3]

Foundational Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental protocols for the three seminal synthetic routes to the 1,2,3-thiadiazole core.

The Pechmann and Nold Synthesis (1896)

This first synthesis established the feasibility of constructing the 1,2,3-thiadiazole ring.

Experimental Protocol: Synthesis of 5-Anilino-1,2,3-thiadiazole

-

Reactants: Diazomethane, Phenyl isothiocyanate.

-

Procedure: A solution of phenyl isothiocyanate in a suitable inert solvent (e.g., diethyl ether) is treated with a solution of diazomethane at a low temperature (typically 0 °C). The reaction mixture is allowed to stir for several hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified by recrystallization to yield 5-anilino-1,2,3-thiadiazole.[3]

The Wolff Synthesis of 1,2,3-Thiadiazoles

This method provides access to 4,5-disubstituted 1,2,3-thiadiazoles from α-diazo ketones.

Experimental Protocol: General Procedure for the Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles

-

Reactants: α-Diazo ketone, Thionating agent (e.g., Lawesson's reagent, phosphorus pentasulfide).

-

Procedure: The α-diazo ketone is dissolved in an inert solvent (e.g., toluene, dioxane). The thionating agent (typically 0.5-1.0 equivalents) is added to the solution. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling to room temperature, the reaction mixture is filtered to remove any insoluble byproducts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4,5-disubstituted 1,2,3-thiadiazole.[3]

The Hurd-Mori Synthesis (1955)

The Hurd-Mori reaction is a robust and high-yielding method for the synthesis of a variety of 1,2,3-thiadiazoles.[7]

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole

-

Step 1: Synthesis of Acetophenone Semicarbazone

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).

-

Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

-

Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

After completion, the mixture is cooled, and the precipitated acetophenone semicarbazone is collected by filtration, washed with cold water, and dried.

-

-

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

-

Suspend the dried acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (DCM, 20 mL) and cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.4 mL, 2.26 g, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.[7]

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of various 1,2,3-thiadiazole derivatives using the foundational methods.

Table 1: Hurd-Mori Synthesis of Substituted 4-Phenyl-1,2,3-thiadiazoles [7]

| Starting Semicarbazone | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Acetophenone semicarbazone | 4-Phenyl-1,2,3-thiadiazole | 3 | 92 | 78-80 |

| p-Bromoacetophenone semicarbazone | 4-(4-Bromophenyl)-1,2,3-thiadiazole | 3.5 | 94 | 140 |

| p-Nitroacetophenone semicarbazone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 5 | 97 | 262 |

Table 2: Synthesis of 1,2,3-Thiadiazole Derivatives via Hurd-Mori Reaction [8]

| Product | Melting Point (°C) | Yield (%) |

| 5-(p-Bromophenyl)-4-phenyl-1,2,3-thiadiazole | Decomposes at 240 | 65% |

| 5-(p-Nitrophenyl)-4-phenyl-1,2,3-thiadiazole | 190 | 63% |

| 5-(p-Aminophenyl)-4-phenyl-1,2,3-thiadiazole | Above 300 | 69% |

Mechanistic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows discussed in this guide.

Conclusion

The discovery and development of synthetic routes to the 1,2,3-thiadiazole core represent a significant chapter in the history of heterocyclic chemistry. From the initial explorations of Pechmann, Nold, and Wolff to the highly versatile Hurd-Mori synthesis, the methodologies for accessing this valuable scaffold have evolved considerably. The protocols and data presented in this technical guide offer a valuable resource for researchers, enabling the continued exploration and application of 1,2,3-thiadiazoles in the pursuit of novel therapeutic agents and advanced materials. The foundational work of these early pioneers continues to underpin modern research and development in this exciting field.

References

- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. isres.org [isres.org]

- 5. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Applications of 1,2,3-Thiadiazole Derivatives in Agriculture: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a cornerstone in modern agrochemical research, with its derivatives demonstrating a remarkable breadth of biological activities. These compounds have been successfully developed and commercialized as fungicides, insecticides, herbicides, and notably, as plant defense activators. This document provides comprehensive application notes and detailed experimental protocols for the agricultural applications of 1,2,3-thiadiazole derivatives, designed to empower researchers in the discovery and development of novel crop protection agents.

Fungicidal Applications

1,2,3-Thiadiazole derivatives exhibit significant fungicidal properties through two distinct modes of action: direct antifungal activity and the induction of Systemic Acquired Resistance (SAR) in plants.[1]

Plant Defense Activation: Acibenzolar-S-methyl

Acibenzolar-S-methyl (ASM) is a prominent example of a commercially successful fungicide that does not possess direct fungitoxic activity.[2] Instead, it functions as a plant activator, mimicking the natural signaling molecule salicylic acid to induce SAR.[3][4] This leads to broad-spectrum, long-lasting protection against a variety of fungal, bacterial, and viral pathogens.[3][5]

Mechanism of Action: Upon application, ASM is absorbed by the plant and metabolized to its active form, benzo[1][3][6]thiadiazole-7-carboxylic acid (BTH).[2] BTH triggers the SAR signal transduction pathway, leading to the expression of pathogenesis-related (PR) proteins, which enhance the plant's defense mechanisms.[4][7]

Signaling Pathway of Acibenzolar-S-methyl Induced Systemic Acquired Resistance (SAR):

Direct-Acting Fungicides

Researchers have synthesized novel 1,2,3-thiadiazole derivatives with direct fungicidal activity. For instance, strobilurin analogues incorporating a 1,2,3-thiadiazole ring have shown potent and broad-spectrum fungicidal effects.

Quantitative Fungicidal Activity Data:

| Compound ID | Target Fungi | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |

| 8a | Gibberella zeae | 2.68 | Azoxystrobin | 15.12 |

| Sclerotinia sclerotiorum | 0.44 | Enestroburin | 1.25 | |

| Rhizoctonia cerealis | 0.01 | Kresoxim-methyl | 0.06 | |

| 8c | Botrytis cinerea | - (100% inhibition at 50 µg/mL) | Azoxystrobin | - (79% inhibition at 50 µg/mL) |

| 8d | Sclerotiorum sclerotiorum | - (100% inhibition at 50 µg/mL) | Azoxystrobin | - (100% inhibition at 50 µg/mL) |

| 1d | Alternaria brassicicola | - (92% efficacy at 200 µg/mL) | Tiadinil | - (Similar efficacy) |

Data adapted from multiple sources.

Experimental Protocol: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)

This protocol details a standard method for assessing the direct antifungal activity of 1,2,3-thiadiazole derivatives.[1]

1. Materials:

-

Test 1,2,3-thiadiazole compounds

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes (90 mm)

-

Cultures of target phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

-

Sterile cork borer (5 mm diameter)

-

Incubator

2. Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.

-

Media Preparation: Autoclave PDA medium and cool to 50-60 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.

-

Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

-

Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

-

Incubation: Incubate the plates at 25-28 °C in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions when the mycelium in the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

-

EC50 Determination: Determine the EC50 (median effective concentration) value by testing a range of concentrations and performing a probit analysis.

Experimental Workflow for In Vitro Fungicidal Bioassay:

Plant Growth Regulation

Thidiazuron (TDZ), a phenylurea derivative containing a 1,2,3-thiadiazole ring, is a potent synthetic plant growth regulator with strong cytokinin-like activity.[8] It is widely used in plant tissue culture to induce shoot regeneration and somatic embryogenesis, particularly in recalcitrant species.[9] At higher concentrations, TDZ can also act as a defoliant, notably in cotton harvesting.[8]

Mechanism of Action: TDZ mimics the effects of natural cytokinins by activating cytokinin receptors and initiating the corresponding signaling cascade.[3] A key aspect of its high potency is its ability to inhibit cytokinin oxidase, the enzyme responsible for degrading natural cytokinins, thus prolonging the cytokinin response.[3]

Thidiazuron's Effect on the Cytokinin Signaling Pathway:

Experimental Protocol: In Vitro Shoot Regeneration Assay

This protocol outlines a method to evaluate the efficacy of TDZ in promoting shoot regeneration from leaf explants.[10]

1. Materials:

-

Thidiazuron (TDZ)

-

Murashige and Skoog (MS) basal medium

-

Sucrose

-

Agar

-

Sterile culture vessels

-

Healthy, young leaves from the source plant (e.g., strawberry, African violet)

-

Sterile water, ethanol (70%), and bleach solution (e.g., 1% sodium hypochlorite)

-

Sterile filter paper and forceps

2. Procedure:

-

Media Preparation: Prepare MS medium supplemented with 3% (w/v) sucrose and varying concentrations of TDZ (e.g., 0, 0.1, 0.5, 1.0, 2.0 mg/L). Adjust the pH to 5.8, add agar (0.7-0.8%), and autoclave.

-

Explant Sterilization: Surface sterilize the leaves by washing with tap water, followed by a brief rinse in 70% ethanol, then immersion in bleach solution for 10-15 minutes, and finally rinsing three times with sterile distilled water.

-

Explant Preparation: Cut the sterilized leaves into small sections (e.g., 1 cm²) and place them on the prepared MS medium in the culture vessels.

-

Incubation: Culture the explants in a growth chamber at 25 ± 2 °C with a 16-hour photoperiod.

-

Data Collection: After 4-6 weeks, record the percentage of explants forming shoots, the number of shoots per explant, and the average shoot length.

-

Analysis: Statistically analyze the data to determine the optimal TDZ concentration for shoot regeneration.

Insecticidal and Herbicidal Applications

While less commercially developed than their fungicidal and plant growth regulatory counterparts, certain 1,2,3-thiadiazole derivatives have demonstrated promising insecticidal and herbicidal activities.

Quantitative Insecticidal and Herbicidal Activity Data:

| Compound Type | Target Organism | Activity |

| N-tert-butyl-N,N′-diacylhydrazines | Plutella xylostella | 79% mortality at 200 µg/mL |

| (E)-β-farnesene based carboxamides | Myzus persicae | LC50 = 33.4 µg/mL |

| 1,3,4-thiadiazole derivatives | Brassica campestris | Moderate to good selective herbicidal activity |

Data adapted from multiple sources.[10]

Experimental Protocol: In Vivo Insecticidal Bioassay (Leaf-Dip Method for Aphids)

This protocol describes a common method for evaluating the insecticidal activity of test compounds against aphids.[1]

1. Materials:

-

Test 1,2,3-thiadiazole compounds

-

Acetone or another suitable solvent

-

Triton X-100 or other surfactant

-

Fresh, untreated host plant leaves (e.g., fava bean)

-

A culture of aphids (Myzus persicae)

-

Petri dishes with moist filter paper

-

Fine brush

2. Procedure:

-

Solution Preparation: Prepare a series of concentrations of the test compounds in a solvent, adding a small amount of surfactant (e.g., 0.1%) to ensure even spreading. A control solution should contain only the solvent and surfactant.

-

Leaf Treatment: Dip individual leaves into the test solutions for 10-30 seconds and allow them to air dry.

-

Infestation: Place the treated leaves in Petri dishes containing moist filter paper and introduce a known number of adult aphids (e.g., 20-30) onto each leaf.

-

Incubation: Seal the Petri dishes and incubate at 25 °C with a 16:8 hour (light:dark) photoperiod.

-

Mortality Assessment: Count the number of dead aphids at 24, 48, and 72 hours. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

-

LC50 Calculation: Calculate the LC50 (median lethal concentration) value using probit analysis.

Synthesis of 1,2,3-Thiadiazole Derivatives

The Hurd-Mori synthesis is a classical and widely used method for the preparation of the 1,2,3-thiadiazole ring system.

General Synthesis Workflow for 1,2,3-Thiadiazoles via Hurd-Mori Reaction:

Experimental Protocol: Two-Step Hurd-Mori Synthesis

This protocol provides a general procedure for the synthesis of 4-aryl-1,2,3-thiadiazoles.[1]

Step A: Semicarbazone Formation

-

In a round-bottom flask, dissolve the desired aryl ketone (1.0 equivalent) in methanol.

-

Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure semicarbazone.

Step B: Cyclization to 1,2,3-Thiadiazole

-

In a fume hood, add the semicarbazone (1.0 equivalent) in small portions to an excess of thionyl chloride (SOCl₂) at 0 °C with stirring.

-

Allow the mixture to warm to room temperature and continue stirring for 2-12 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 4-aryl-1,2,3-thiadiazole.

References

- 1. benchchem.com [benchchem.com]

- 2. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thidiazuron - Wikipedia [en.wikipedia.org]

- 9. The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thidiazuron Enhances Strawberry Shoot Multiplication by Regulating Hormone Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(1,2,3-Thiadiazol-4-yl)aniline in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-(1,2,3-Thiadiazol-4-yl)aniline as a key building block in pharmaceutical research, particularly in the discovery of novel kinase inhibitors and anticancer agents. While this compound is a valuable synthon, detailed public-domain research on its specific derivatives is limited. Therefore, the following protocols and data are based on established methodologies for the broader class of thiadiazole-based compounds and serve as a guide for the design and execution of relevant experiments.

Introduction

This compound is a heterocyclic compound featuring a 1,2,3-thiadiazole ring linked to an aniline moiety. The thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, scaffolds commonly found in biologically active molecules. This structural feature, combined with the reactive aniline group, makes this compound an attractive starting material for the synthesis of diverse compound libraries with potential therapeutic applications. Derivatives of the isomeric 1,3,4-thiadiazole have shown a wide range of pharmacological activities, including anticancer and protein kinase inhibitory effects.

Applications in Pharmaceutical Research

Kinase Inhibitor Scaffolding

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aniline group of this compound provides a versatile handle for the synthesis of various kinase inhibitor pharmacophores, such as ureas, amides, and sulfonamides. These functionalities can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.

Anticancer Drug Discovery

Thiadiazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. The 1,2,3-thiadiazole moiety can be explored for its unique electronic and steric contributions to the overall pharmacological profile of novel anticancer agents.

Quantitative Data on Thiadiazole Derivatives

The following table summarizes the biological activities of various thiadiazole derivatives, providing a reference for the potential efficacy of compounds derived from this compound. Note: These compounds are not direct derivatives of this compound but belong to the broader class of thiadiazoles.

| Compound Class | Target/Assay | Cell Line(s) | IC50/Activity | Reference |

| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Hsp90 Inhibition | HeLa, U2OS | GI50 = 0.69-0.70 µM | [1] |

| D-ring fused 1,2,3-thiadiazole DHEA derivatives | Anticancer Activity | T47D (Breast Cancer) | IC50 = 0.042-0.058 µM | [1] |

| 1-Phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivative | PI3K/Akt Pathway | K562 (CML) | IC50 = 0.038 µM | [1] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Antiproliferative Activity | LoVo (Colon Cancer) | IC50 = 2.44 µM | [2] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Antiproliferative Activity | MCF-7 (Breast Cancer) | IC50 = 23.29 µM | [2] |

| Thiazolidine-4-one urea analogue | FLT3 Kinase | - | IC50 = 8.6 nM | [3] |